2-{[(4-bromophenyl)carbonyl]amino}-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-(4-BROMOBENZAMIDO)-N-(2,4-DIMETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOBENZAMIDO)-N-(2,4-DIMETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene precursors.
Introduction of the Amido Group: The amido group can be introduced via amide coupling reactions using appropriate amines and carboxylic acids.
Bromination: The bromine atom can be introduced through electrophilic aromatic substitution reactions using brominating agents like bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions could target the amido or carboxamide groups.
Substitution: The bromine atom makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could replace the bromine atom with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, benzothiophene derivatives are often explored for their potential as therapeutic agents. This compound might exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(4-BROMOBENZAMIDO)-N-(2,4-DIMETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE would depend on its specific biological target. Generally, benzothiophene derivatives might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorobenzamido)-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 2-(4-Methylbenzamido)-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
The presence of the bromine atom in 2-(4-BROMOBENZAMIDO)-N-(2,4-DIMETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE might confer unique reactivity and biological activity compared to its analogs. Bromine atoms can influence the compound’s electronic properties and its interactions with biological targets.
Properties
Molecular Formula |
C24H23BrN2O2S |
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Molecular Weight |
483.4 g/mol |
IUPAC Name |
2-[(4-bromobenzoyl)amino]-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C24H23BrN2O2S/c1-14-7-12-19(15(2)13-14)26-23(29)21-18-5-3-4-6-20(18)30-24(21)27-22(28)16-8-10-17(25)11-9-16/h7-13H,3-6H2,1-2H3,(H,26,29)(H,27,28) |
InChI Key |
RMEHGPBTDMHKOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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